5-氧代-1-(2-哌啶-1-基乙基)吡咯烷-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

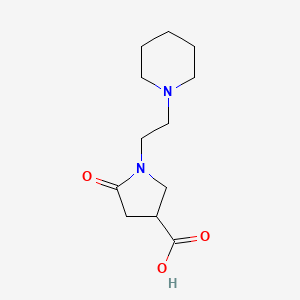

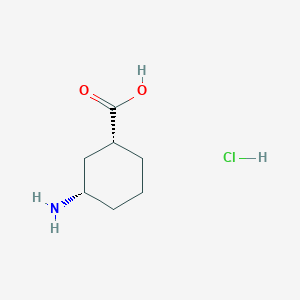

The compound 5-Oxo-1-(2-piperidin-1-ylethyl)pyrrolidine-3-carboxylic acid is a derivative of pyrrolidine, which is a five-membered lactam structure. It is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The compound is of interest due to its potential biological activities and its structural relevance in medicinal chemistry.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves multi-component condensation reactions. For instance, 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids were prepared using a three-component condensation of 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid, with the 3-aminopyrrole derivative being generated in situ . Although the specific synthesis of 5-Oxo-1-(2-piperidin-1-ylethyl)pyrrolidine-3-carboxylic acid is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives has been studied using various spectroscopic techniques. For example, the spectroscopic properties of a similar compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, were investigated using FT-IR, NMR, and UV techniques. Quantum chemical methods were also employed to study properties such as Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential . These methods could be used to analyze the molecular structure of 5-Oxo-1-(2-piperidin-1-ylethyl)pyrrolidine-3-carboxylic acid.

Chemical Reactions Analysis

Pyrrolidine derivatives can participate in various chemical reactions due to their reactive sites. The presence of the oxo group and the carboxylic acid moiety in the structure allows for potential reactivity with nucleophiles and electrophiles, respectively. The synthesis of related compounds often involves reactions with amines, aldehydes, and acids . The specific chemical reactions of 5-Oxo-1-(2-piperidin-1-ylethyl)pyrrolidine-3-carboxylic acid would depend on the substituents and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be deduced from their structural features. Compounds with similar structures have been synthesized and evaluated for their antibacterial activity, indicating potential applications in drug development . The physical properties such as solubility, melting point, and boiling point, as well as chemical properties like pKa and stability, would be important for the characterization and application of 5-Oxo-1-(2-piperidin-1-ylethyl)pyrrolidine-3-carboxylic acid. These properties are typically determined using spectroscopic and analytical techniques .

科学研究应用

吡咯烷在药物发现中的应用

吡咯烷环,包括5-氧代-1-(2-哌啶-1-基乙基)吡咯烷-3-羧酸等衍生物,在药物化学中得到了广泛的应用。吡咯烷骨架非常有价值,因为它能够有效地探索药效团空间,有助于立体化学,并且由于非平面性而增加了三维覆盖范围。这篇综述重点介绍了吡咯烷环及其衍生物,如吡咯嗪、吡咯烷-2-酮和吡咯烷-2,5-二酮在药物发现中的作用,重点关注它们的靶向选择性和生物学特性。它还深入研究了这些化合物的合成策略和构效关系,强调了不同的立体异构体和取代基取向如何导致药物候选物的不同生物学特性 (Li Petri 等,2021 年)。

中枢神经系统作用药物合成

所讨论的化合物属于一类更大的化合物,对中枢神经系统 (CNS) 具有潜在影响。含氮等杂原子的杂环是有机化合物的重要组成部分,形成最大的类别。这些化合物被认为是具有 CNS 活性的药物合成的潜在先导分子,提供的效果范围从抑郁到欣快和抽搐。这些化合物中的官能团,包括吡咯烷,对于了解其潜在的 CNS 影响非常重要 (Saganuwan,2017 年)。

植物防御机制

吡咯烷-5-羧酸盐 (P5C) 是一种与吡咯烷-3-羧酸相关的化合物,在植物抵御病原体中起着至关重要的作用。脯氨酸-P5C 的代谢受到严格调控,尤其是在病原体感染和非生物胁迫期间。该研究重点介绍了线粒体中 P5C 合成如何促进对病原体的抵抗力,暗示参与 P5C 合成的基因参与防御反应。对 P5C 介导的防御反应(如超敏反应 (HR) 和活性氧 (ROS) 产生)的调节机制进行了批判性分析,深入了解了脯氨酸-P5C 代谢在植物防御中的作用 (Qamar 等,2015 年)。

作用机制

Target of Action

The compound “5-Oxo-1-(2-piperidin-1-ylethyl)pyrrolidine-3-carboxylic acid” contains a pyrrolidine ring, which is a common structure in many biologically active compounds

Mode of Action

Without specific information, it’s difficult to describe the exact mode of action of “5-Oxo-1-(2-piperidin-1-ylethyl)pyrrolidine-3-carboxylic acid”. Compounds with a pyrrolidine ring often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

Pyrrolidine derivatives have been found to be involved in a wide range of biological activities .

Pharmacokinetics

The presence of the carboxylic acid group might influence its absorption and distribution due to its polarity .

未来方向

The pyrrolidine ring is a significant feature in the production of drugs. This nitrogen-bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

属性

IUPAC Name |

5-oxo-1-(2-piperidin-1-ylethyl)pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c15-11-8-10(12(16)17)9-14(11)7-6-13-4-2-1-3-5-13/h10H,1-9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAMLBQYCCDJPAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCN2CC(CC2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]phenoxy]propan-2-ol](/img/structure/B2507981.png)

![3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2507983.png)

![2-[(2-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2507984.png)

![3-((1-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2507986.png)

![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2507987.png)

![4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2507992.png)

![(3,4-dimethoxyphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2507993.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2507997.png)

![5-chloro-N-[2-(dimethylamino)-3-phenylpropyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2508000.png)